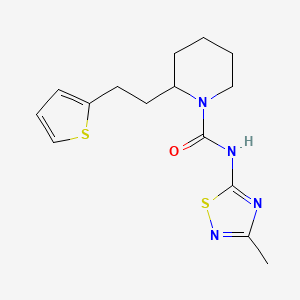![molecular formula C15H8Cl2N2O4 B6069223 5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6069223.png)
5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a furan ring substituted with a 3,4-dichlorophenyl group and a diazinane-2,4,6-trione moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves the following steps:
Preparation of 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde: This intermediate can be synthesized by the reaction of 3,4-dichlorobenzaldehyde with furan in the presence of a suitable catalyst.
Condensation Reaction: The 5-(3,4-dichlorophenyl)furan-2-carbaldehyde is then condensed with barbituric acid (1,3-diazinane-2,4,6-trione) under basic conditions to form the desired product.
The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The carbonyl groups in the diazinane-2,4,6-trione moiety can be reduced to form corresponding alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the diazinane-2,4,6-trione moiety.
Substitution: Substituted derivatives of the dichlorophenyl group.
科学的研究の応用
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
作用機序
The mechanism of action of 5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furan ring and the dichlorophenyl group may play a role in binding to these targets, while the diazinane-2,4,6-trione moiety could be involved in modulating the activity of the target.
類似化合物との比較
Similar Compounds
- 5-[[5-(4-Methoxyphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
- 5-[[5-(4-Chlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
The presence of the 3,4-dichlorophenyl group in 5-[[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione distinguishes it from other similar compounds. This substitution pattern can influence the compound’s biological activity and chemical reactivity, making it a unique candidate for further research and development.
特性
IUPAC Name |
5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O4/c16-10-3-1-7(5-11(10)17)12-4-2-8(23-12)6-9-13(20)18-15(22)19-14(9)21/h1-6H,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSWTQMHJGREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6069169.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B6069171.png)
![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6069176.png)

![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-(1,2-dimethylpropyl)-2-pyridinamine](/img/structure/B6069180.png)
![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6069192.png)
![(2E)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6069197.png)
![2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B6069219.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine hydrochloride](/img/structure/B6069230.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide](/img/structure/B6069236.png)
![2-{[(2,5-Dichlorophenyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B6069241.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6069248.png)
